An In-depth Technical Guide to the Chemical Properties of 1-[Bis(4-fluorophenyl)methyl]piperazine
An In-depth Technical Guide to the Chemical Properties of 1-[Bis(4-fluorophenyl)methyl]piperazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[Bis(4-fluorophenyl)methyl]piperazine is a key chemical intermediate recognized for its integral role in the synthesis of various pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis of its biological activities, and a summary of its significance in medicinal chemistry. The information is presented to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
1-[Bis(4-fluorophenyl)methyl]piperazine, also known by its synonyms 1-(4,4'-Difluorobenzhydryl)piperazine and 4,4'-Difluorobenzhydrylpiperazine, is a disubstituted piperazine (B1678402).[1][2] The presence of two fluorophenyl groups significantly influences its chemical reactivity and biological interactions.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-[bis(4-fluorophenyl)methyl]piperazine | [1] |
| CAS Number | 27469-60-9 | [1][3] |
| Molecular Formula | C₁₇H₁₈F₂N₂ | [1][3] |
| Molecular Weight | 288.34 g/mol | [1][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 88-94 °C | [1] |
| Boiling Point | 130 °C at 1 mmHg | |
| Solubility | Soluble in methanol (B129727) and toluene. | |
| pKa | 9.00 ± 0.10 (Predicted) |
Synthesis and Characterization
The synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine can be achieved through nucleophilic substitution. A generalized experimental protocol is provided below.
Synthesis Protocol: Nucleophilic Substitution
This method involves the reaction of piperazine with bis(4-fluorophenyl)methanone in the presence of a reducing agent.
Materials:
-
Piperazine
-
Bis(4-fluorophenyl)methanone
-
Sodium borohydride (B1222165) (NaBH₄) or other suitable reducing agent
-
Methanol or ethanol
-
Ethyl acetate (B1210297)
-
Water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve bis(4-fluorophenyl)methanone and an excess of piperazine in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure 1-[Bis(4-fluorophenyl)methyl]piperazine.
Diagram 1: Synthesis Workflow
Caption: A logical workflow for the synthesis of 1-[Bis(4-fluorophenyl)methyl]piperazine.
Biological Activities and Mechanisms of Action
1-[Bis(4-fluorophenyl)methyl]piperazine serves as a crucial building block for several biologically active molecules.[4] Its derivatives have shown a range of pharmacological activities, including calcium channel blockade, antimicrobial effects, and acetylcholinesterase inhibition.[2][5][6]
Calcium Channel Blockade
1-[Bis(4-fluorophenyl)methyl]piperazine is a key intermediate in the synthesis of flunarizine (B1672889), a known calcium channel blocker.[2][4] Flunarizine acts by blocking the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and other physiological effects.[2][7] This mechanism is particularly relevant in the treatment of migraines.[2]
Diagram 2: Calcium Channel Blocker Signaling Pathway
Caption: Mechanism of action for flunarizine, a derivative of the title compound.
Antimicrobial Activity
Derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine have been synthesized and evaluated for their antimicrobial properties.[5] These compounds have shown efficacy against various strains of Gram-positive and Gram-negative bacteria.[5]
Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)
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Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Inoculation of Agar (B569324) Plate: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Application of Discs: Impregnate sterile paper discs with known concentrations of the test compound and place them on the agar surface.
-
Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.
-
Measurement of Inhibition Zones: Measure the diameter of the zone of inhibition around each disc. The size of the zone is indicative of the antimicrobial activity.
Acetylcholinesterase Inhibition
Certain derivatives of 1-[Bis(4-fluorophenyl)methyl]piperazine have been investigated as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare solutions of the test compound, acetylcholinesterase, acetylthiocholine (B1193921) iodide (substrate), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Reaction Mixture: In a microplate well, combine the enzyme, buffer, and the test compound at various concentrations.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the absorbance of the yellow product at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity. The inhibitory effect of the test compound is determined by the reduction in this rate.[8][9]
Diagram 3: Acetylcholinesterase Inhibition Workflow
Caption: Experimental workflow for assessing acetylcholinesterase inhibition.
Serotonin (B10506) Receptor Modulation
1-[Bis(4-fluorophenyl)methyl]piperazine and its derivatives have been shown to interact with serotonin receptors.[10] This interaction suggests potential applications in neuroscience research and for the development of therapies targeting mood regulation and other neurological processes.[10]
Diagram 4: General Serotonin Receptor Signaling
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery and Development of Calcium Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ossila.com [ossila.com]
- 5. Synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of L- and T-type Ca2+ channel blockade by flunarizine in ventricular myocytes of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. attogene.com [attogene.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Buy 1-[Bis(4-fluorophenyl)methyl]piperazine | 27469-60-9 [smolecule.com]
